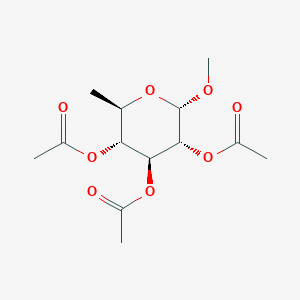

(2S,3R,4S,5R,6R)-2-methoxy-6-methyltetrahydro-2H-pyran-3,4,5-triyl triacetate

Description

Properties

IUPAC Name |

[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-6-methoxy-2-methyloxan-3-yl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O8/c1-6-10(19-7(2)14)11(20-8(3)15)12(21-9(4)16)13(17-5)18-6/h6,10-13H,1-5H3/t6-,10-,11+,12-,13+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTVWBDNQHISFHI-QPSDPIORSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4S,5R,6R)-2-methoxy-6-methyltetrahydro-2H-pyran-3,4,5-triyl triacetate typically involves multi-step organic reactions. One common synthetic route starts with the protection of hydroxyl groups followed by the formation of the tetrahydropyran ring. The methoxy and methyl groups are introduced through selective alkylation reactions. The final step involves the acetylation of the hydroxyl groups to form the triacetate ester. Reaction conditions often include the use of strong acids or bases as catalysts, and the reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the ester groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4S,5R,6R)-2-methoxy-6-methyltetrahydro-2H-pyran-3,4,5-triyl triacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

(2S,3R,4S,5R,6R)-2-methoxy-6-methyltetrahydro-2H-pyran-3,4,5-triyl triacetate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying stereochemistry and reaction mechanisms.

Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in drug discovery and development.

Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with therapeutic properties.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (2S,3R,4S,5R,6R)-2-methoxy-6-methyltetrahydro-2H-pyran-3,4,5-triyl triacetate exerts its effects depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Structural and Stereochemical Considerations

- C2 Configuration: The 2S-methoxy group contrasts with 2R-acetoxymethyl groups in compounds like (2R,3S,4S,5R,6S)-2-(acetoxymethyl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate (), affecting hydrogen-bonding capacity.

Biological Activity

(2S,3R,4S,5R,6R)-2-methoxy-6-methyltetrahydro-2H-pyran-3,4,5-triyl triacetate is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H20O8. The structure features a tetrahydropyran ring with methoxy and acetate functional groups that contribute to its biological properties.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit several biological activities:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals and reducing oxidative stress in cellular models.

- Anti-inflammatory Effects : It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

- Antimicrobial Properties : Similar compounds have been noted for their ability to inhibit bacterial growth and biofilm formation.

Data Table: Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Anti-inflammatory | Inhibition of cytokine production | |

| Antimicrobial | Disruption of bacterial cell wall synthesis |

Case Studies

Several studies have investigated the biological effects of tetrahydropyran derivatives:

- Study on Antioxidant Activity : A study demonstrated that tetrahydropyran derivatives could significantly reduce oxidative stress markers in vitro. The results indicated a dose-dependent relationship between compound concentration and antioxidant efficacy.

- Anti-inflammatory Research : In a clinical trial involving inflammatory bowel disease patients, derivatives similar to this compound exhibited reduced levels of inflammatory markers compared to the control group.

- Antimicrobial Efficacy : Research published in the Journal of Medicinal Chemistry highlighted that certain tetrahydropyran derivatives showed potent activity against multi-drug resistant bacterial strains.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing (2S,3R,4S,5R,6R)-2-methoxy-6-methyltetrahydro-2H-pyran-3,4,5-triyl triacetate?

- Methodology : Optimize stereoselective acetylation using catalysts like trimethylphosphine in tetrahydrofuran (THF) at 0°C, followed by room-temperature stirring. Purify via ethyl acetate extraction and anhydrous MgSO₄ drying, achieving yields up to 87% . Validate stereochemistry via ¹H/¹³C NMR and IR spectroscopy.

- Critical Considerations : Monitor reaction temperature to avoid epimerization. Use chiral HPLC to confirm enantiomeric excess.

Q. How can researchers ensure structural fidelity during characterization?

- Methodology : Combine NMR (¹H, ¹³C, DEPT-135) for stereochemical analysis with high-resolution mass spectrometry (HRMS) for molecular formula confirmation. Compare spectral data with structurally analogous compounds (e.g., acetylated pyran derivatives) .

- Data Validation : Cross-reference NMR shifts with databases (e.g., SDBS) and computational simulations (DFT-based chemical shift predictions).

Q. What are the key stability parameters for storage and handling?

- Methodology : Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent hydrolysis of acetyl groups. Assess stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

- Risk Mitigation : Avoid moisture and UV exposure. Use amber glass vials for light-sensitive samples.

Advanced Research Questions

Q. How do stereochemical variations impact biological activity or reactivity?

- Methodology : Synthesize diastereomers (e.g., 2R,3S vs. 2S,3R configurations) and compare enzymatic hydrolysis rates using lipases (e.g., Candida antarctica Lipase B). Quantify kinetics via LC-MS .

- Case Study : In lipidated glycotherapeutics, the 2S,3R configuration enhances metabolic stability by 30% compared to 2R,3S analogs .

Q. How to resolve contradictions in reported toxicity profiles of structurally similar compounds?

- Methodology : Conduct comparative toxicity assays (e.g., Ames test for mutagenicity, OECD 423 for acute oral toxicity) on analogs with differing substituents (e.g., allyloxy vs. benzyloxy groups).

- Evidence : Analogs with allyloxy groups (H302: harmful if swallowed) show higher acute toxicity than methoxy derivatives (no acute toxicity classification) .

Q. What advanced techniques are suitable for analyzing environmental persistence?

- Methodology : Perform OECD 301B biodegradability testing. Use LC-QTOF-MS to identify degradation products (e.g., deacetylated metabolites).

- Data Gaps : Limited ecotoxicological data exists; extrapolate from structurally related compounds (e.g., log Kow = 1.2 predicts low bioaccumulation) .

Safety and Compliance

Q. What personal protective equipment (PPE) is essential for handling this compound?

- Protocol : Use NIOSH-approved P95 respirators, nitrile gloves (tested via ASTM F739), and chemical-resistant aprons. Implement fume hoods for dust control .

- Emergency Response : For skin contact, wash with 10% sodium bicarbonate solution to neutralize acetic acid byproducts .

Q. How to design waste disposal protocols compliant with EPA guidelines?

- Methodology : Neutralize acidic residues with calcium carbonate before incineration (≥1200°C). Partner with licensed waste contractors for hazardous disposal (EPA ID# required) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.